molecular formula C10H11ClO2 B1354938 2-(2-Methylphenoxy)propanoyl chloride CAS No. 63986-71-0

2-(2-Methylphenoxy)propanoyl chloride

Cat. No.: B1354938
CAS No.: 63986-71-0
M. Wt: 198.64 g/mol
InChI Key: OGULJDOZDDVXLP-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 2-methylphenoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)propanoyl chloride typically involves the reaction of 2-methylphenol (o-cresol) with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired acyl chloride by the action of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The general reaction scheme is as follows:

  • Formation of the Ester:

    2-Methylphenol+Propanoyl chloride2-(2-Methylphenoxy)propanoyl ester+HCl\text{2-Methylphenol} + \text{Propanoyl chloride} \rightarrow \text{2-(2-Methylphenoxy)propanoyl ester} + \text{HCl} 2-Methylphenol+Propanoyl chloride→2-(2-Methylphenoxy)propanoyl ester+HCl

  • Conversion to Acyl Chloride:

    2-(2-Methylphenoxy)propanoyl ester+SOCl22-(2-Methylphenoxy)propanoyl chloride+SO2+HCl\text{2-(2-Methylphenoxy)propanoyl ester} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(2-Methylphenoxy)propanoyl ester+SOCl2​→2-(2-Methylphenoxy)propanoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution:

    • Reaction with amines to form amides.
    • Reaction with alcohols to form esters.
  • Hydrolysis:

    • Reaction with water to form the corresponding carboxylic acid and hydrochloric acid.
  • Reduction:

    • Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Amines: Used in the formation of amides under mild conditions.

    Alcohols: React with the acyl chloride in the presence of a base like pyridine to form esters.

    Water: Hydrolysis occurs readily, especially in the presence of a base.

    Reducing Agents: Such as LiAlH4, used for reduction reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-(2-Methylphenoxy)propanoyl chloride is utilized in various scientific research applications, including:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the preparation of pharmaceuticals and agrochemicals.
  • Biology:

    • Utilized in the modification of biomolecules for research purposes.
    • Acts as a reagent in the synthesis of biologically active compounds.
  • Medicine:

    • Involved in the development of new drugs and therapeutic agents.
    • Used in the synthesis of compounds with potential medicinal properties.
  • Industry:

    • Applied in the production of specialty chemicals.
    • Used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. The compound’s ability to form stable acyl derivatives makes it valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenoxy)acetyl chloride: Similar structure but with an acetyl group instead of a propanoyl group.

    2-(2-Methylphenoxy)butanoyl chloride: Similar structure but with a butanoyl group instead of a propanoyl group.

    2-(2-Methylphenoxy)benzoyl chloride: Similar structure but with a benzoyl group instead of a propanoyl group.

Uniqueness

2-(2-Methylphenoxy)propanoyl chloride is unique due to its specific propanoyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it suitable for particular synthetic applications where other acyl chlorides may not be as effective.

Properties

IUPAC Name

2-(2-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGULJDOZDDVXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566868
Record name 2-(2-Methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63986-71-0
Record name 2-(2-Methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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